(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
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Overview
Description
The compound (4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a complex organic molecule featuring a piperazine ring, a triazole ring, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization of 1,2-Diamine Derivatives: One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts.
Aza-Michael Addition: Another approach is the aza-Michael addition of protected 1,2-diamines with sulfonium salts.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially converting them into amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Halides, amines, and thiols.
Major Products
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Introduction of various functional groups onto the piperazine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has potential applications in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for probing biological pathways and mechanisms.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound in the development of drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The piperazine and triazole rings are known to engage in hydrogen bonding and hydrophobic interactions, which can modulate the activity of biological molecules. The cyclopropyl group adds rigidity to the structure, potentially enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (4-(2-hydroxyethyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- (4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-methyl-2H-1,2,3-triazol-4-yl)methanone
Uniqueness
The presence of the cyclopropyl group in (4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone distinguishes it from similar compounds. This group imparts unique steric and electronic properties, potentially enhancing its biological activity and specificity.
Properties
IUPAC Name |
[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c24-17(14-6-7-14)13-21-8-10-22(11-9-21)18(25)16-12-19-23(20-16)15-4-2-1-3-5-15/h1-5,12,14,17,24H,6-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVXBYXIZRWTGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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